(2S)-N-[(2S)-4-[(4R)-4-(Tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide
(2S)-N-[(2S)-4-[(4R)-4-(Tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide
Brand Name:
Vulcanchem
CAS No.:
141804-42-4
VCID:
VC0114169
InChI:
InChI=1S/C36H45N5O7S/c1-35(2,3)40-33(46)31-36(4,5)49-21-41(31)34(47)30(44)25(18-22-12-7-6-8-13-22)39-32(45)26(19-28(37)42)38-29(43)20-48-27-17-11-15-23-14-9-10-16-24(23)27/h6-17,25-26,30-31,44H,18-21H2,1-5H3,(H2,37,42)(H,38,43)(H,39,45)(H,40,46)/t25-,26-,30?,31+/m0/s1
SMILES:
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C
Molecular Formula:
C35H43N5O7S
Molecular Weight:
691.8 g/mol
(2S)-N-[(2S)-4-[(4R)-4-(Tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide
CAS No.: 141804-42-4
Main Products
VCID: VC0114169
Molecular Formula: C35H43N5O7S
Molecular Weight: 691.8 g/mol
CAS No. | 141804-42-4 |
---|---|
Product Name | (2S)-N-[(2S)-4-[(4R)-4-(Tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide |
Molecular Formula | C35H43N5O7S |
Molecular Weight | 691.8 g/mol |
IUPAC Name | (2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide |
Standard InChI | InChI=1S/C36H45N5O7S/c1-35(2,3)40-33(46)31-36(4,5)49-21-41(31)34(47)30(44)25(18-22-12-7-6-8-13-22)39-32(45)26(19-28(37)42)38-29(43)20-48-27-17-11-15-23-14-9-10-16-24(23)27/h6-17,25-26,30-31,44H,18-21H2,1-5H3,(H2,37,42)(H,38,43)(H,39,45)(H,40,46)/t25-,26-,30?,31+/m0/s1 |
Standard InChIKey | UFSMRNQSQSGJII-RDMYVLJUSA-N |
Isomeric SMILES | CC1([C@H](N(CS1)C(=O)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C |
SMILES | CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C |
Canonical SMILES | CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C |
Synonyms | Butanediamide, N1-(3-(4-(((1,1-dimethylethyl)amino)carbonyl)-5,5-dimethyl-3-thiazolidinyl)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-2-(((1-naphthalenyloxy)acetyl)amino)-, (4R-(3(1S*(S*),2S*),4R*))- KNI 174 KNI-174 KNI174 N-tert-butyl-3-(2-hydroxy-3-N-(N(2)-(1-naphthyloxyacetyl)asparaginyl)amino-4-phenylbutanoyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
PubChem Compound | 3033932 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume